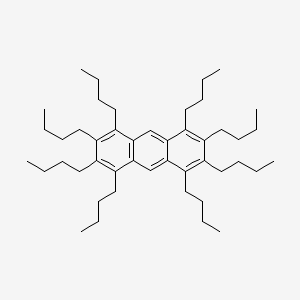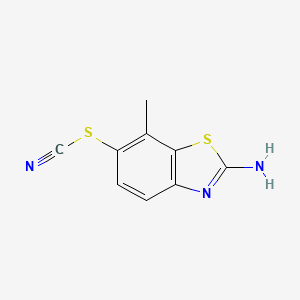![molecular formula C22H35NO3Sn B12569298 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 6-phenyl-3-(trimethylstannyl)-, 1,1-dimethylethyl ester, (5R,6S)- is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a spirocyclic core, a carboxylic acid ester, and a trimethylstannyl group, makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 6-phenyl-3-(trimethylstannyl)-, 1,1-dimethylethyl ester, (5R,6S)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diamine, under acidic or basic conditions.
Introduction of the Carboxylic Acid Ester: The carboxylic acid ester group can be introduced through esterification reactions using reagents like carboxylic acids or acid chlorides in the presence of a catalyst such as sulfuric acid or a base like pyridine.
Attachment of the Trimethylstannyl Group: The trimethylstannyl group can be introduced via a stannylation reaction using trimethyltin chloride and a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 6-phenyl-3-(trimethylstannyl)-, 1,1-dimethylethyl ester, (5R,6S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, organometallic reagents, and nucleophiles under various conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in the formation of new organometallic compounds or functionalized derivatives.
科学的研究の応用
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 6-phenyl-3-(trimethylstannyl)-, 1,1-dimethylethyl ester, (5R,6S)- has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Organic Synthesis: Its unique structure makes it a valuable intermediate for the synthesis of complex organic molecules and natural products.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
作用機序
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 6-phenyl-3-(trimethylstannyl)-, 1,1-dimethylethyl ester, (5R,6S)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular pathways. The trimethylstannyl group can also facilitate the compound’s binding to specific proteins or nucleic acids, influencing their function.
類似化合物との比較
Similar Compounds
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid derivatives: Compounds with similar spiro
特性
分子式 |
C22H35NO3Sn |
|---|---|
分子量 |
480.2 g/mol |
IUPAC名 |
tert-butyl (5R,10S)-10-phenyl-3-trimethylstannyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C19H26NO3.3CH3.Sn/c1-18(2,3)23-17(21)20-13-7-11-19(12-8-14-22-19)16(20)15-9-5-4-6-10-15;;;;/h4-6,8-10,16H,7,11-14H2,1-3H3;3*1H3;/t16-,19+;;;;/m0..../s1 |
InChIキー |
VXKXYHBGWIMEOY-QVCMYBPZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2([C@@H]1C3=CC=CC=C3)CC(CO2)[Sn](C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(CO2)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


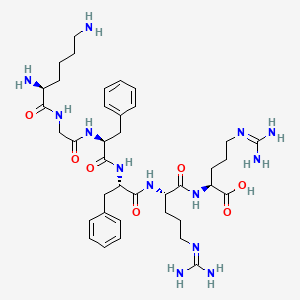
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)
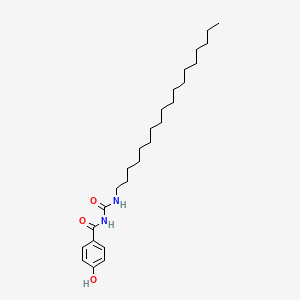
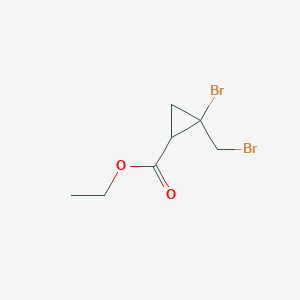

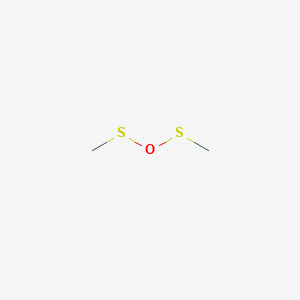
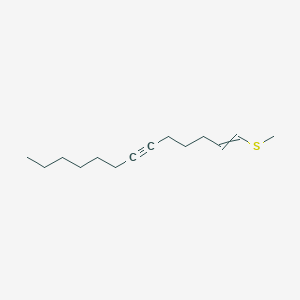
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
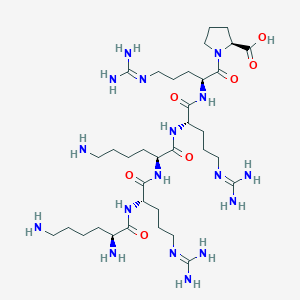

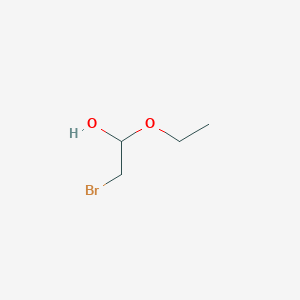
![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)
